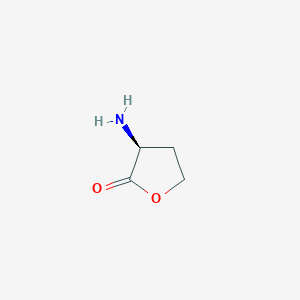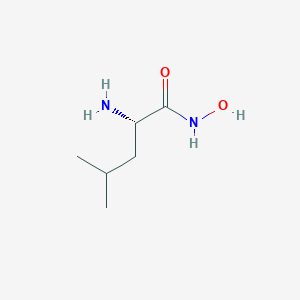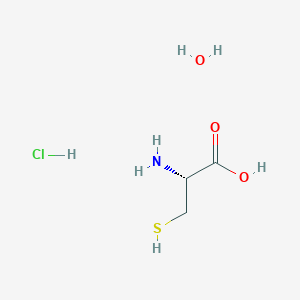
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, also known as 4-hydroxy-N-methyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide, is an organic compound that has been studied for its potential applications in scientific research. This compound has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.
Wissenschaftliche Forschungsanwendungen
Biotechnology
Application Summary
Biotechnologists utilize H-HYP-AMC in the production of trans-4-hydroxyproline, a valuable chiral building block for pharmaceuticals, through recombinant microbial strains .
Methods of Application
Genes encoding trans-proline 4-hydroxylase are expressed in microorganisms like Corynebacterium glutamicum and Escherichia coli, which then produce trans-4-hydroxyproline.
Results and Outcomes
The production of trans-4-hydroxyproline by these recombinant strains is quantified, showing the feasibility of microbial systems for industrial-scale production of this important amino acid derivative .
These additional applications demonstrate the versatility of H-HYP-AMC in a wide range of scientific and industrial contexts, each contributing to advancements in their respective fields.
Hypoxia Research
Application Summary
H-HYP-AMC is used in hypoxia research to understand gene expression changes under low oxygen conditions, which is critical in diseases like cancer and ischemic conditions.
Methods of Application
Researchers employ H-HYP-AMC in cellular assays to mimic hypoxic conditions and study the transcriptional start sites of genes using next-generation sequencing technologies .
Results and Outcomes
The findings include precise positional information of transcriptional start sites and gene-expression levels, offering insights into cellular responses to hypoxia .
Cardiovascular Medicine
Application Summary
In cardiovascular medicine, H-HYP-AMC is instrumental in studying the effects of blood pressure on heart health and developing treatments for hypertension.
Methods of Application
The compound is used in ambulatory blood pressure monitoring studies to evaluate the efficacy of various treatments and lifestyle interventions on blood pressure regulation .
Results and Outcomes
The data from these studies contribute to updated guidelines and recommendations for managing hypertension, particularly in pediatric populations .
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20)/t10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCKAVECMRKHV-PWSUYJOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |
CAS RN |
77471-43-3 |
Source


|
| Record name | (2S,4R)-4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)











